molecular formula C9H10N4O2 B582353 Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-02-5

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B582353
M. Wt: 206.205
InChI Key: FKBUOZSNISVNHI-UHFFFAOYSA-N
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Description

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . It has an average mass of 206.201 Da and a monoisotopic mass of 206.080383 Da .


Synthesis Analysis

The synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeds smoothly with excellent selectivity in favor of the C6-position .


Molecular Structure Analysis

The InChI code for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) . This code provides a specific representation of its molecular structure.


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate are complex and involve multiple steps . For instance, the introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Physical And Chemical Properties Analysis

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines : This study demonstrates the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various compounds, leading to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds show ring-chain isomerisation depending on the solvent and fluoroalkyl substituent length (Goryaeva et al., 2009).

  • Chemistry of Substituted Pyrazolo[1,5-a] Pyrimidines : This research re-investigated the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate, leading to a corrected understanding of the condensation product's structure (Chimichi et al., 1993).

  • Synthesis and Biological Activities of N4-substituted 4-Aminopyrazolo[3,4-d]pyrimidines : This study involves the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines and their analogs, examining their potential as modified nucleic acid bases. Several analogs showed moderate to significant growth inhibitory activities against leukemia and human leukemic myeloblasts (Hong et al., 1976).

  • Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : This research explores the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, synthesizing potential benzodiazepine receptor ligands (Bruni et al., 1994).

  • Synthesis and Properties of 2-Aminopyrazolo[1,5-a]pyrimidine Derivatives : This study focuses on the synthesis of 3,5-diamino-4-phenylpyrazole derivatives, which yield 2-aminopyrazolo[1,5-a]pyrimidine derivatives under certain conditions (Zvilichovsky & David, 1983).

  • New Synthetic Method for Some Pyrazolo[4,3-d]pyrimidines : This research presents the synthesis of dihydroxy- and substituted hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates (Takei et al., 1979).

  • Syntheses of New 2‐Aminopyrazolo[1,5—a]pyrimidines : This study describes the synthesis of new aminopyrazolo[1,5—a]pyrimidines by condensation of 3,5‐diamino‐4‐(ethoxycarbonyl)pyrazole with β‐bifunctional reagents (Kandeel et al., 1983).

  • Antipyretic-Hypothermizing Effect of Pyrazolo[1,5-a]pyrimidines : This research demonstrates the structures and antipyretic, hypothermizing activity of certain pyrazolo[1,5-a]pyrimidine derivatives (Auzzi et al., 1979).

  • Synthesis of Pyrazolo[1,5-a]pyrimidines via Microwave Irradiation : This study presents a method for synthesizing pyrazolo[1,5-a]pyrimidines under microwave irradiation, also reporting their antifungal activities (Li Ming et al., 2005).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUOZSNISVNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735891
Record name Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

1260169-02-5
Record name Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (1.0 g, 5.9 mmol), 1,1,3,3-tetramethoxypropane (2.9 mL, 18 mmol), triethylamine (2 mL, 10 mmol), and DMF (15 mL) was heated at 100° C. for 14 hrs, then a further 2 mL of 1,1,3,3-tetramethoxypropane was added. After adding the additional 1,1,3,3-tetramethoxypropane, a significant by-product was noted and heating was stopped immediately. The reaction was cooled to room temperature and the DMF was removed in vacuo. The residue was partitioned between DCM and water, then the organic layer was concentrated and the residue purified by silica chromatography, eluting with 95:5 DCM: 2M methanolic ammonia solution to afford 420 mg (35%) of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. 1H NMR (500 MHz, CDCl3) δ 8.57 (dd, J=4.3, 1.6, 1H), 8.43 (dd, J=6.7, 1.6, 1H), 6.84 (dd, J=6.7, 4.4, 1H), 5.52 (s, 2H), 4.48 (q, J=7.1, 2H), 1.45 (t, J=7.1, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
L Bo, YK Zhang, SE Reznik, ZS Chen - Drugs of the Future, 2021 - access.portico.org
Triple-negative breast cancer (TNBC) is a subtype of breast cancer deficient in estrogen receptor, progesterone receptor and human epidermal growth factor receptor 2 (HER2) …
Number of citations: 3 access.portico.org

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